molecular formula C22H27NO2 B2402267 6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate CAS No. 314034-26-9

6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate

Cat. No. B2402267
CAS RN: 314034-26-9
M. Wt: 337.463
InChI Key: MMTYIHJHZJHQEH-UHFFFAOYSA-N
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Description

6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the family of pyridinyl benzoates and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate is not fully understood yet. However, it has been suggested that this compound may interact with specific receptors in the body, which may lead to the activation of certain signaling pathways. This, in turn, may result in the modulation of various physiological processes.
Biochemical and Physiological Effects:
6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate has been found to exhibit interesting biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been found to exhibit antitumor activity in several cancer cell lines. Furthermore, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate in lab experiments is that it is a relatively stable compound, which makes it easy to handle and store. It is also readily available and can be synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood yet, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate. One of the areas that require further investigation is the mechanism of action of this compound. Understanding the molecular pathways that are involved in the pharmacological effects of this compound may lead to the development of new drugs with improved efficacy and safety profiles. Another area that requires further investigation is the potential use of this compound in the treatment of various diseases. Clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Finally, there is a need for the development of new synthesis methods for this compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate involves the reaction of 6-methyl-3-pyridinylboronic acid with 4-(4-propylcyclohexyl)benzoyl chloride in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in good to excellent yields. This synthesis method has been reported in several research papers, and it has been found to be a reliable and efficient method for the preparation of this compound.

Scientific Research Applications

6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit interesting pharmacological properties, which make it a promising candidate for the development of new drugs. This compound has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(6-methylpyridin-3-yl) 4-(4-propylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-3-4-17-6-8-18(9-7-17)19-10-12-20(13-11-19)22(24)25-21-14-5-16(2)23-15-21/h5,10-15,17-18H,3-4,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTYIHJHZJHQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CN=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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